3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Description
3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a chlorine atom at the 3-position and a 5-methyl-1,3,4-thiadiazol-2-yl group at the amide nitrogen. This compound is part of a broader class of thiadiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural uniqueness lies in the combination of the thiadiazole heterocycle and the chloro-propanamide moiety, which influence its physicochemical and pharmacological behavior .
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-4-9-10-6(12-4)8-5(11)2-3-7/h2-3H2,1H3,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJFPKVHRYHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211076 | |
| Record name | 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391863-95-9 | |
| Record name | 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391863-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Oxidized thiadiazole compounds.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Pharmaceutical Applications
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been explored for its potential as an antimicrobial agent. The presence of the thiadiazole ring is significant because compounds with this structure often exhibit various pharmacological activities.
Case Studies
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole derivatives can inhibit bacterial growth. For instance, studies have shown that similar thiadiazole compounds exhibit effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Agrochemical Applications
The compound's properties may also lend themselves to agricultural uses, such as fungicides or herbicides. The incorporation of halogen atoms like chlorine can enhance the bioactivity of agrochemicals.
Research Insights
- Fungicidal Properties : Preliminary studies suggest that derivatives of thiadiazoles can act as effective fungicides. Investigating the specific activity of this compound against various fungal pathogens could provide insights into its utility in crop protection.
Chemical Synthesis
In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions.
Synthetic Pathways
The compound can be synthesized through methods involving the reaction of 5-methylthiadiazole with chloroacetic acid derivatives followed by amide formation. This pathway is critical for developing new compounds with enhanced properties.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Exhibits potential against various bacteria |
| Agrochemicals | Fungicides/herbicides | May show effectiveness against fungal pathogens |
| Chemical Synthesis | Intermediate for complex molecules | Reactivity allows for diverse synthetic pathways |
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring is known to interact with various biological targets due to its ability to form hydrogen bonds and participate in π-π interactions .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, highlighting differences in substituents and molecular properties:
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., sulfonyl in ) exhibit higher water solubility compared to hydrophobic analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide .
- Melting Points: Limited data exist, but derivatives with rigid substituents (e.g., benzylsulfonyl in ) likely have higher melting points due to crystalline packing .
Biological Activity
3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a thiadiazole derivative with the molecular formula C6H8ClN3OS and a molecular weight of 205.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 391863-95-9
- Molecular Formula : C6H8ClN3OS
- Molecular Weight : 205.67 g/mol
- SMILES Notation : CC1=NN=C(NC(=O)CCCl)S1
The presence of a chlorine atom in its structure contributes to its unique reactivity and biological activity compared to other thiadiazole derivatives.
Antimicrobial Properties
Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed promising outcomes:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | Not specified |
| Thiadiazole Derivative II | MCF-7 | 0.28 |
| Thiadiazole Derivative III | HL-60 | 9.6 |
The compound demonstrated a mechanism involving cell cycle arrest at the G2/M phase in cancer cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring can form hydrogen bonds and engage in π-π interactions with proteins and enzymes involved in critical cellular processes. This interaction can lead to modulation of signaling pathways associated with cell proliferation and apoptosis .
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and halogenated variants like 3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, the presence of the chlorine atom in this compound enhances its reactivity and biological potency.
Study on Anticancer Activity
A recent study focused on synthesizing new thiadiazole derivatives and assessing their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin against MCF-7 cells. This suggests that structural modifications can enhance the efficacy of thiadiazole-based compounds in cancer therapy .
Research on Antimicrobial Effects
Another investigation evaluated the antimicrobial efficacy of various thiadiazoles against resistant bacterial strains. The findings indicated that certain substitutions on the thiadiazole ring improved antibacterial activity significantly compared to standard treatments. This positions compounds like this compound as potential candidates for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A convergent approach involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 3-bromopropanoyl chloride in the presence of triethylamine (TEA) as a base. The reaction is refluxed in a polar aprotic solvent (e.g., dioxane) for 4–6 hours, followed by cooling, filtration, and recrystallization from ethanol or pet-ether .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Ensure anhydrous conditions to avoid hydrolysis of intermediates.
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodology :
- FT-IR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and thiadiazole C=N (~1595 cm⁻¹) stretches .
- 1H-NMR : Identify protons on the propanamide chain (e.g., δ 2.15–3.04 ppm for CH₂ groups) and aromatic/heterocyclic protons (δ 7.04–7.42 ppm) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .
- Data Interpretation : Cross-reference with published spectra of analogous thiadiazole derivatives to resolve ambiguities .
Q. What structural features are confirmed by X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (SHELX programs) reveals planarity of the thiadiazole ring and intermolecular hydrogen bonds (e.g., N–H⋯N) that stabilize crystal packing. For example, centrosymmetric dimers form via N1–H1⋯N2 interactions .
- Key Metrics : Report bond lengths (e.g., C–S: ~1.71 Å), angles, and R-factors (<0.05 for high-resolution data) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiadiazole amine .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Data Analysis : Compare yields via HPLC quantification and optimize using Design of Experiments (DoE) software .
Q. What computational methods predict the compound’s bioactivity and target interactions?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target for antiparasitic agents. Use PDB ID 1AA9 for docking studies .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using descriptors like logP and topological polar surface area .
- Validation : Cross-check computational results with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .
Q. How do structural modifications influence the compound’s antimicrobial or anticancer activity?
- Methodology :
- Derivatization : Synthesize analogs by replacing the chloro group with sulfamoyl ( ) or introducing heterocyclic hybrids (e.g., oxadiazole-thiadiazole conjugates) .
- Bioactivity Screening : Test against Gram-positive bacteria (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) using MIC or MTT assays .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in reported spectroscopic data for thiadiazole derivatives?
- Approach :
- Reproducibility : Re-run experiments under standardized conditions (solvent, concentration, temperature).
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or tautomerism (e.g., thione-thiol equilibrium) .
- Case Study : If FT-IR C=O stretches vary, check for polymorphism via PXRD or DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
